molecular formula C16H16O3 B1334132 (3'-Ethoxy-biphenyl-2-yl)-acetic acid CAS No. 669713-68-2

(3'-Ethoxy-biphenyl-2-yl)-acetic acid

Cat. No. B1334132
M. Wt: 256.3 g/mol
InChI Key: HBOWLVHGSTUVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3’-Ethoxy-biphenyl-2-yl)-acetic acid” appears to be a derivative of biphenyl acetic acid, with an ethoxy group attached to the 3’ position of one of the phenyl rings1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “(3’-Ethoxy-biphenyl-2-yl)-acetic acid”.



Molecular Structure Analysis

No specific information on the molecular structure of “(3’-Ethoxy-biphenyl-2-yl)-acetic acid” was found.



Chemical Reactions Analysis

No specific information on the chemical reactions involving “(3’-Ethoxy-biphenyl-2-yl)-acetic acid” was found.



Physical And Chemical Properties Analysis

While I couldn’t find information specifically for “(3’-Ethoxy-biphenyl-2-yl)-acetic acid”, I found some information on a similar compound, “3-Methoxybenzeneboronic acid”. It has a molar refractivity of 42.76, a TPSA of 49.69 Ų, and is considered very soluble2. However, these properties may not be the same for “(3’-Ethoxy-biphenyl-2-yl)-acetic acid”.


Scientific Research Applications

Liposome Conjugation

  • Synthesis of Heterobifunctional Cross-Linking Reagents: Research led by Frisch, Boeckler, and Schuber (1996) discusses the synthesis of various heterobifunctional reagents, including derivatives of (3'-Ethoxy-biphenyl-2-yl)-acetic acid. These reagents were used for conjugating peptides to liposomes, potentially aiding in immunization and vaccination formulations Frisch, Boeckler, & Schuber (1996).

Chiral Auxiliary Compound

  • Use in Chiral Derivatizing Agents: Majewska (2019) explored the use of a compound related to (3'-Ethoxy-biphenyl-2-yl)-acetic acid as a chiral auxiliary compound. This study suggests its potential application in separating diastereomeric alcohols and amines Majewska (2019).

Glyceride Prodrugs Synthesis

  • Development of Glyceride Prodrugs: Khan, Akhter, and Husain (2006) researched the synthesis of glyceride derivatives of biphenyl acetic acid, related to (3'-Ethoxy-biphenyl-2-yl)-acetic acid. These prodrugs aimed to reduce gastrointestinal toxicity and showed promising anti-inflammatory and analgesic activities Khan, Akhter, & Husain (2006).

Synthesis Studies

  • Synthesis and Properties: Mi (2006) conducted a study on the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, showcasing the methodological advancements and potential applications in various fields Mi (2006).

Safety And Hazards

No specific safety and hazard information for “(3’-Ethoxy-biphenyl-2-yl)-acetic acid” was found.


Future Directions

No specific future directions or applications for “(3’-Ethoxy-biphenyl-2-yl)-acetic acid” were found.


I’m sorry I couldn’t provide a more comprehensive analysis. This compound might not be widely studied, or it could be known under a different name. If you have more information or a different name for the compound, I’d be happy to help further.


properties

IUPAC Name

2-[2-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-14-8-5-7-12(10-14)15-9-4-3-6-13(15)11-16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOWLVHGSTUVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374466
Record name (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Ethoxy-biphenyl-2-yl)-acetic acid

CAS RN

669713-68-2
Record name 3′-Ethoxy[1,1′-biphenyl]-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.